Dihydroproscar

Descripción general

Descripción

Chemical Reactions Analysis

Again, without specific information on “Dihydroproscar”, it’s challenging to provide a detailed analysis of its chemical reactions .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 569.4±49.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 107.3±0.3 cm3 and a polar surface area of 58 Å2 .

Aplicaciones Científicas De Investigación

Tratamiento de la Alopecia Androgénica

El dihidrofinasteride se utiliza principalmente en el tratamiento de la alopecia androgénica, comúnmente conocida como calvicie de patrón masculino. Funciona inhibiendo la enzima 5α-reductasa, que convierte la testosterona en dihidrotestosterona (DHT), una hormona que hace que los folículos pilosos se miniaturizan y eventualmente dejen de producir cabello .

Manejo de la Hiperplasia Benigna de Próstata

El compuesto es efectivo para controlar la hiperplasia benigna de próstata (HBP), una condición caracterizada por el agrandamiento de la glándula prostática. Al reducir los niveles de DHT, el dihidrofinasteride ayuda a disminuir el volumen de la próstata, mejorando el flujo urinario y reduciendo el riesgo de retención urinaria aguda .

Reducción del Riesgo de Cáncer de Próstata

La investigación sugiere que el dihidrofinasteride puede reducir el riesgo de desarrollar cáncer de próstata de bajo grado. Sin embargo, su papel en la prevención del cáncer es complejo y requiere más investigación para comprender completamente su impacto .

Terapia Hormonal para la Disforia de Género

El dihidrofinasteride se utiliza a veces como parte de la terapia hormonal para mujeres transgénero debido a sus efectos antiandrogénicos. Ayuda a reducir las características físicas masculinas y apoya el desarrollo de rasgos femeninos .

Tratamiento del Hirsutismo

En las mujeres, el dihidrofinasteride puede usarse para tratar el hirsutismo, que es el crecimiento excesivo de vello oscuro o grueso en un patrón similar al masculino. Al inhibir la producción de DHT, puede ayudar a reducir el crecimiento de vello no deseado .

Posibles Efectos Neuroprotectores

La investigación emergente indica que el dihidrofinasteride podría tener propiedades neuroprotectoras. Podría usarse potencialmente para tratar enfermedades neurodegenerativas como el Alzheimer, aunque se necesita más investigación para confirmar estos efectos .

Sistemas de Liberación Dirigida de Fármacos

Si bien no es una aplicación directa del dihidrofinasteride en sí, las propiedades del compuesto pueden inspirar el diseño de sistemas de liberación dirigida de fármacos, como los hidrogeles, que se pueden utilizar para administrar una gama de productos farmacéuticos de forma controlada .

Tecnologías de Tratamiento de Agua

Los avances en nanotecnología han llevado a la exploración del uso de compuestos como el dihidrofinasteride en la eliminación de compuestos farmacéuticamente activos de las fuentes de agua, contribuyendo a la salud y seguridad ambiental .

Mecanismo De Acción

Target of Action

Dihydroproscar, also known as Dihydrofinasteride, primarily targets the enzyme 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting 5α-reductase, this compound reduces the levels of DHT, which is often implicated in conditions like benign prostatic hyperplasia (BPH) and male pattern baldness .

Mode of Action

This compound acts as a mechanism-based inhibitor of 5α-reductase . It forms an enzyme-bound NADP-dihydrofinasteride adduct during the inhibitory process . This interaction results in the reduction of DHT levels, thereby mitigating the effects of conditions associated with high DHT levels.

Pharmacokinetics

Finasteride is well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in feces and urine .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Dihydroproscar" . It’s also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

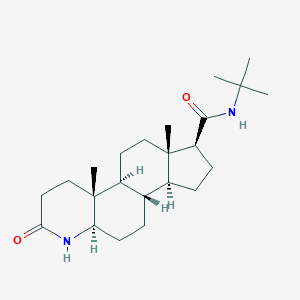

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIUUCNFVDJSJK-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432068 | |

| Record name | Dihydroproscar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98319-24-5 | |

| Record name | Dihydrofinasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroproscar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROFINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

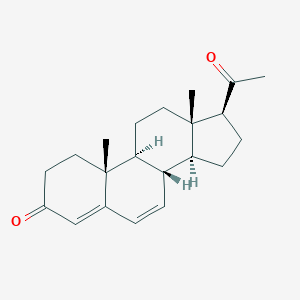

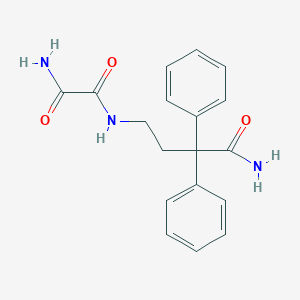

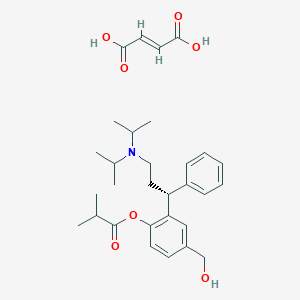

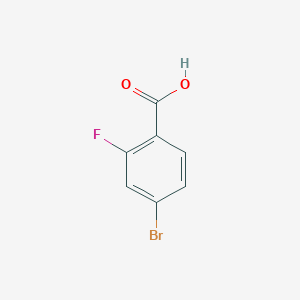

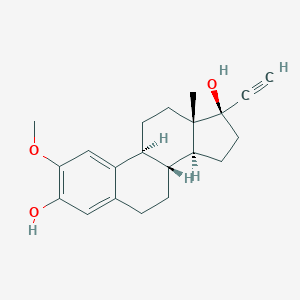

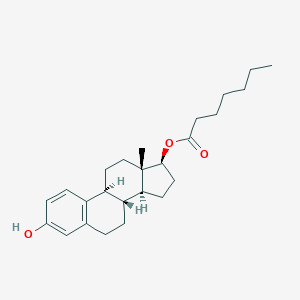

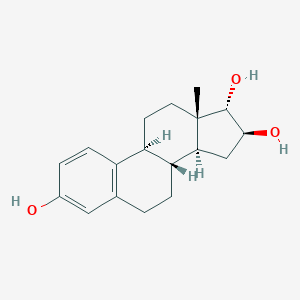

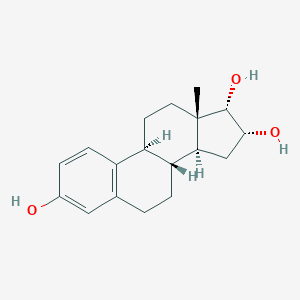

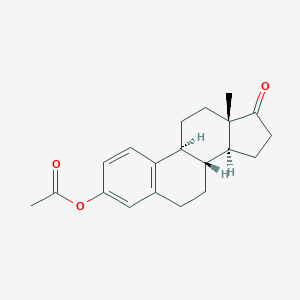

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)